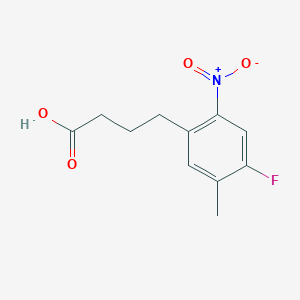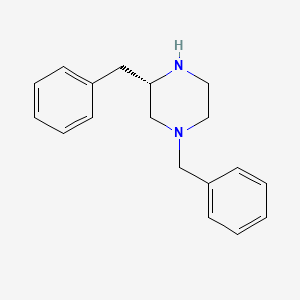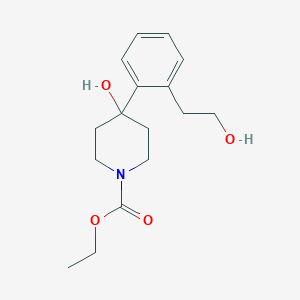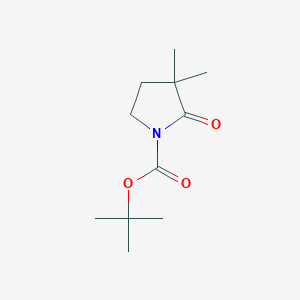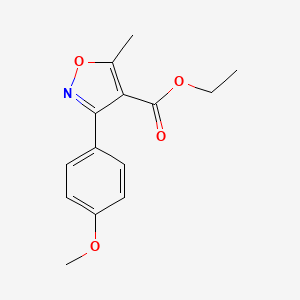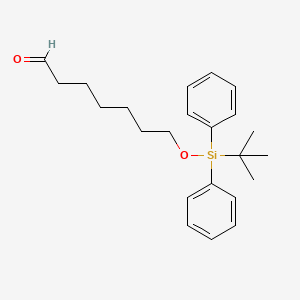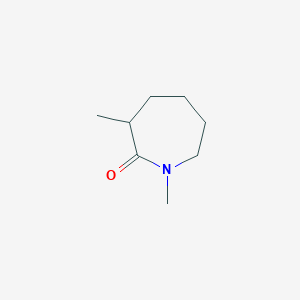
2'-Iod-2-phenylacetophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’-Iodo-2-phenylacetophenone” is an organic compound that likely contains an iodine atom attached to a phenyl group, and a phenylacetophenone moiety . Phenylacetophenones are a class of compounds that have been used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “2’-Iodo-2-phenylacetophenone” are not available, acetophenones can generally be synthesized through Friedel-Crafts acylation, a common method for introducing an acyl group into an aromatic compound . The iodination of the phenyl group could potentially be achieved through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “2’-Iodo-2-phenylacetophenone” would likely consist of a phenyl ring with an iodine atom attached (2-iodophenyl), and a phenylacetophenone moiety . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Acetophenones, including those with halogen substitutions, are known to participate in a variety of chemical reactions. They can undergo α-functionalization, a process that involves the modification of the carbon atom adjacent to the carbonyl group . This process can involve various strategies, including Kornblum oxidation and C–H functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2’-Iodo-2-phenylacetophenone” would depend on its exact molecular structure. Generally, acetophenones are characterized by their aromaticity, the presence of a carbonyl group, and in this case, an iodine atom .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
2'-Iod-2-phenylacetophenon wird in der chemischen Synthese verwendet . Es hat ein Molekulargewicht von 322.15 und sein IUPAC-Name ist 1-(2-Iodophenyl)-2-phenylethanon . Es ist eine Schlüsselkomponente in verschiedenen chemischen Reaktionen aufgrund seiner einzigartigen Struktur und Eigenschaften .
Kornblum-Oxidation
Diese Verbindung spielt eine bedeutende Rolle bei der Kornblum-Oxidation . In dieser Reaktion werden Iod und Dimethylsulfoxid verwendet, und die Reaktion verläuft über die Bildung von Arylglyoxal als Schlüsselzwischenprodukt .
C–H-Funktionalisierung
This compound ist auch an der C–H-Funktionalisierung beteiligt . Diese Reaktion erfordert einen Metall- oder metallfreien Katalysator und erzeugt in den meisten Fällen ein Radikalzwischenprodukt .
Synthese von Naturprodukten und Pharmazeutika
Die α-Funktionalisierung von Acetophenonen, einschließlich this compound, ist aufgrund ihrer enormen Bandbreite an Anwendungen bei der Synthese verschiedener Naturprodukte und Pharmazeutika von entscheidender Bedeutung .
Synthese von Heterocyclen
Acetophenon, zu dem auch this compound gehört, ist aufgrund seiner Anwendung bei der Synthese vieler heterocyclischer Verbindungen eine der nützlichsten Vorstufen in organischen Reaktionen .
Mehrkomponentenreaktionen
This compound wird in vielen Mehrkomponentenreaktionen verwendet . Diese Reaktionen sind eine Art chemische Synthese, bei der drei oder mehr Reaktanten zu einem Produkt kombiniert werden .
Synthese von Diketonen
Verschiedene Diketone, die wichtige Vorstufen in vielen synthetischen Reaktionen sind, können auch aus Acetophenonen wie this compound synthetisiert werden .
Photoinitiatoren der Polymerisation
Es gibt laufende Forschungen zu Photoinitiatoren, die unter sichtbarem Licht und geringer Lichtintensität arbeiten können . Obwohl dies nicht explizit erwähnt wird, könnte this compound mit seinen einzigartigen Eigenschaften möglicherweise in diesem Bereich eingesetzt werden .
Zukünftige Richtungen
The future directions for the study of “2’-Iodo-2-phenylacetophenone” could involve further exploration of its synthesis, its potential uses in chemical reactions, and its physical and chemical properties. Additionally, any potential biological activity could be of interest for pharmaceutical research .
Biochemische Analyse
Biochemical Properties
2’-Iodo-2-phenylacetophenone plays a crucial role in biochemical reactions, particularly in the context of photoinitiation. It is known to interact with various enzymes and proteins, facilitating the initiation of polymerization reactions. The compound’s iodine atom enhances its reactivity, making it an effective photoinitiator. In biochemical reactions, 2’-Iodo-2-phenylacetophenone interacts with enzymes such as cytochrome P450, which catalyzes its oxidation. This interaction is essential for the compound’s role in initiating polymerization processes .
Cellular Effects
2’-Iodo-2-phenylacetophenone has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the AKT signaling pathway, which is crucial for cell survival and proliferation . Additionally, 2’-Iodo-2-phenylacetophenone can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2’-Iodo-2-phenylacetophenone involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux. Additionally, 2’-Iodo-2-phenylacetophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Iodo-2-phenylacetophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Iodo-2-phenylacetophenone remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Iodo-2-phenylacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, 2’-Iodo-2-phenylacetophenone can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
2’-Iodo-2-phenylacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation. Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of metabolites that can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2’-Iodo-2-phenylacetophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transport proteins, which facilitate its movement and distribution .
Subcellular Localization
2’-Iodo-2-phenylacetophenone exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes, as it ensures that the compound exerts its effects in the appropriate cellular context .
Eigenschaften
IUPAC Name |
1-(2-iodophenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPSGRKMOFIPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452788 |
Source


|
| Record name | 2'-IODO-2-PHENYLACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
430429-42-8 |
Source


|
| Record name | 2'-IODO-2-PHENYLACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

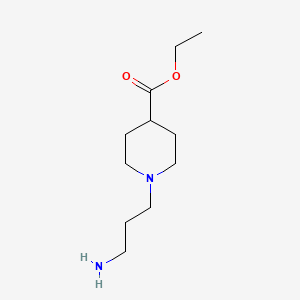
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)


